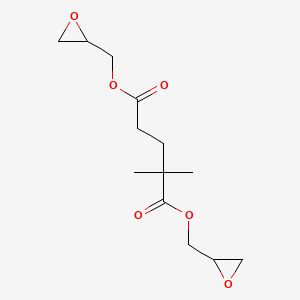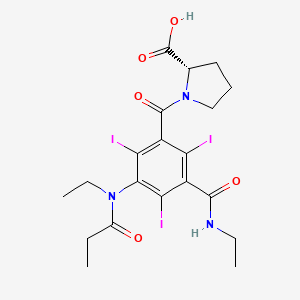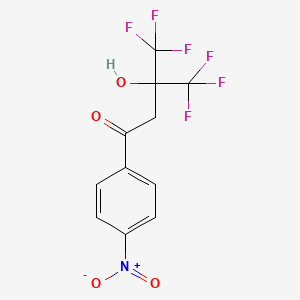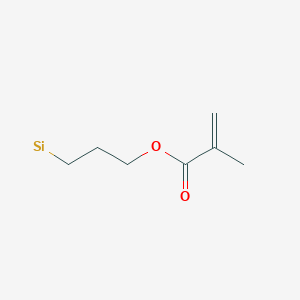
Methacryloxypropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacryloxypropylsilane, also known as 3-(methacryloyloxy)propyltrimethoxysilane, is a versatile organosilane compound. It is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial applications. The compound has a unique structure that combines a methacrylate group with a silane group, allowing it to bond with both organic and inorganic materials.
Preparation Methods
Methacryloxypropylsilane can be synthesized through several methods. One common synthetic route involves the reaction of allyl methacrylate with a hydrosilane compound in the presence of a platinum catalyst. This reaction is carried out under controlled conditions to avoid gelation and ensure high yield . Industrial production methods often involve the use of large-scale reactors and continuous processing to achieve efficient production.
Chemical Reactions Analysis
Methacryloxypropylsilane undergoes various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers. Common reagents used in these reactions include water, acids, and free radical initiators.
Scientific Research Applications
Methacryloxypropylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in coatings, adhesives, and sealants to improve their performance and durability
Mechanism of Action
The mechanism of action of methacryloxypropylsilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The methacrylate group can polymerize to form a robust polymer network, while the silane group can hydrolyze and condense to form siloxane bonds. These interactions enhance the adhesion, durability, and stability of the materials it is applied to .
Comparison with Similar Compounds
Methacryloxypropylsilane can be compared with other similar compounds such as:
3-(Methacryloyloxy)propyltrimethoxysilane: Similar in structure but with different alkoxy groups.
Vinyltrimethoxysilane: Contains a vinyl group instead of a methacrylate group.
Aminopropyltriethoxysilane: Contains an amino group instead of a methacrylate group. This compound is unique due to its combination of methacrylate and silane functionalities, which provide both polymerization and coupling capabilities
Properties
Molecular Formula |
C7H11O2Si |
|---|---|
Molecular Weight |
155.25 g/mol |
InChI |
InChI=1S/C7H11O2Si/c1-6(2)7(8)9-4-3-5-10/h1,3-5H2,2H3 |
InChI Key |
UNIYDALVXFPINL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
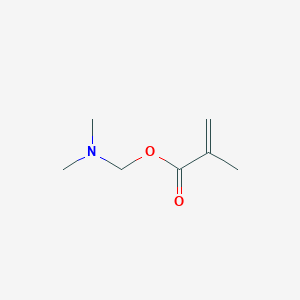
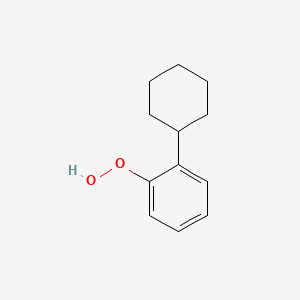
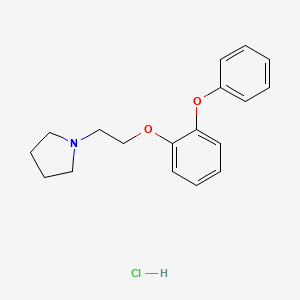
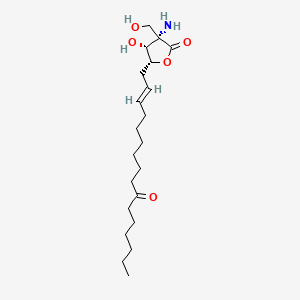
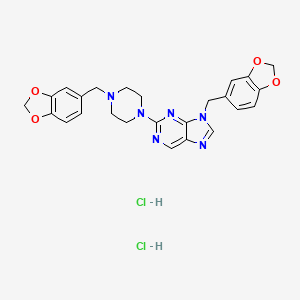
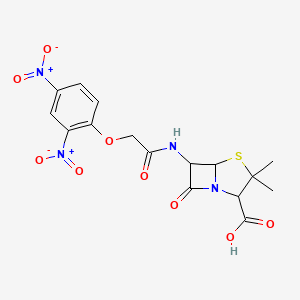
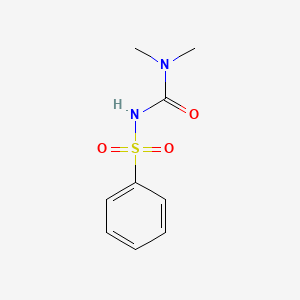
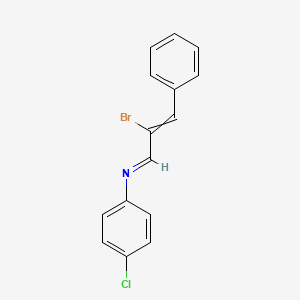
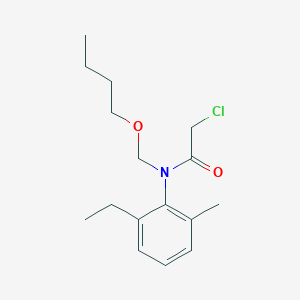
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
